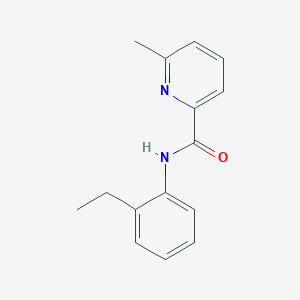
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide, also known as EPMC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. EPMC belongs to the class of pyridine carboxamides and has been studied for its possible applications in various fields such as medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide is not fully understood. However, it has been suggested that N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide may act by inhibiting certain enzymes or proteins involved in various biological pathways. For example, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have antifungal and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been shown to have good solubility in a variety of solvents, making it easy to work with in laboratory settings. However, one limitation of using N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in laboratory experiments is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several possible future directions for research on N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and may be able to slow or prevent the progression of these diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide and to identify other potential therapeutic targets. Finally, more studies are needed to evaluate the safety and efficacy of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide involves the reaction of 2-ethylphenylamine with 2-cyanopyridine in the presence of a catalyst. The resulting product is then subjected to further purification processes to obtain the pure compound. This method has been optimized to yield high purity and good yields of N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit antitumor, anti-inflammatory, antifungal, and antiviral activities. N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has also been studied for its possible use as an insecticide and herbicide. Additionally, N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-3-12-8-4-5-9-13(12)17-15(18)14-10-6-7-11(2)16-14/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGORYIAIORXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-6-methylpyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
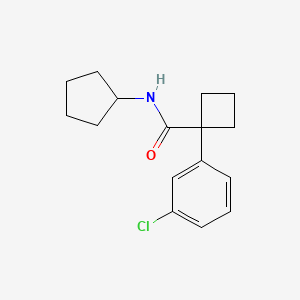

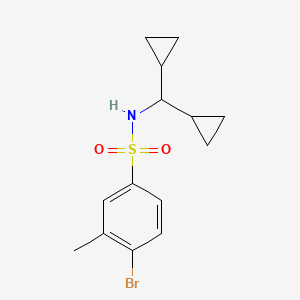
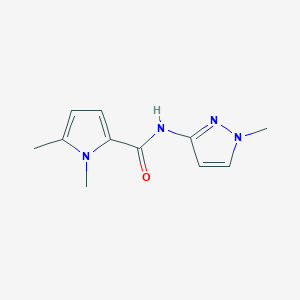
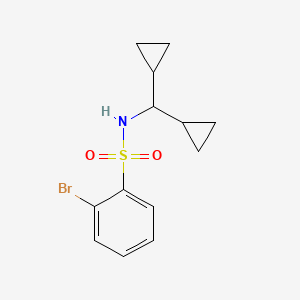
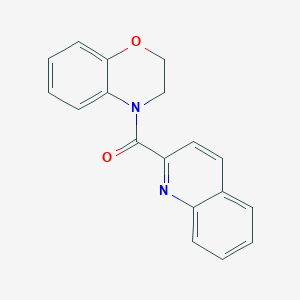
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
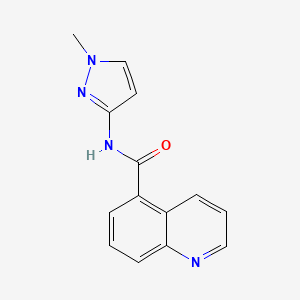
![Methyl 2-[(3-bromo-4-methoxybenzoyl)amino]-2-methylpropanoate](/img/structure/B7538528.png)
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)